Methyl(S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoatehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12ClFNO2. This compound is known for its unique structural properties, which include a chiral center and the presence of both chlorine and fluorine atoms on the aromatic ring. These features make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of 2-chloro-5-fluoroaniline with a suitable esterifying agent under acidic conditions to form the desired ester. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol. Substitution reactions can lead to a variety of derivatives with different functional groups on the aromatic ring .
Scientific Research Applications
Methyl(S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Methyl(S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The presence of the amino group allows it to form hydrogen bonds with target proteins, while the chlorine and fluorine atoms can enhance its binding affinity through halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(2-chloro-5-fluorophenyl)propanoate: This compound is similar in structure but lacks the chiral center, which can affect its biological activity and properties.
Methyl (2S)-2-amino-3-(2-chloro-5-fluorophenyl)propanoate: Another closely related compound with a similar structure but different stereochemistry, which can influence its interactions with biological targets.
Uniqueness
Methyl(S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the aromatic ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11ClFNO2 |
---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
AQKFLNXWVITTAE-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.